

Application Notes and Protocols for Autac2-2G

In Vivo Delivery

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Compound of Interest

Compound Name: Autac2-2G

Cat. No.: B12379836

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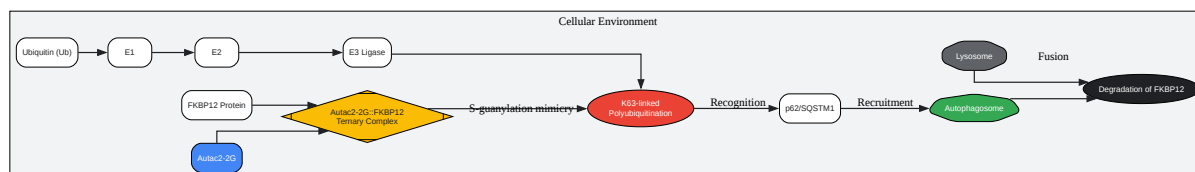
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo delivery of **Autac2-2G**, a second-generation autophagy-targeting chimera (AUTAC), designed for the targeted degradation of the FK506-binding protein 12 (FKBP12). The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies.

Mechanism of Action

Autac2-2G is a heterobifunctional molecule that consists of a ligand for the target protein (FKBP12) and a p-fluorobenzyl guanine (FBnG) moiety, which acts as a degradation tag. Upon administration, **Autac2-2G** binds to FKBP12. The FBnG tag then mimics S-guanylation, a post-translational modification that leads to K63-linked polyubiquitination of the target protein. This polyubiquitinated FKBP12 is subsequently recognized by the autophagy cargo receptor p62/SQSTM1, which facilitates its sequestration into autophagosomes. The autophagosomes then fuse with lysosomes, leading to the degradation of the FKBP12 protein. This targeted degradation is significantly more potent than first-generation AUTACs.

Signaling Pathway



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Caption: **Autac2-2G** mediated degradation of FKBP12 via the autophagy-lysosome pathway.

Experimental Protocols

The following protocols are based on preclinical studies in mouse models and are intended for research purposes.

Formulation of Autac2-2G for In Vivo Administration

Materials:

- **Autac2-2G**
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **Autac2-2G** in DMSO.
- For the final formulation, prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Add the appropriate volume of the **Autac2-2G** stock solution to the vehicle to achieve the desired final concentration for injection. Ensure the solution is clear and free of precipitates. If necessary, gentle warming and sonication can be used to aid dissolution.

In Vivo Administration in Mouse Models

Animal Model:

- Male C57BL/6 mice (8-10 weeks old) are a suitable model for initial efficacy studies.

Administration Routes:

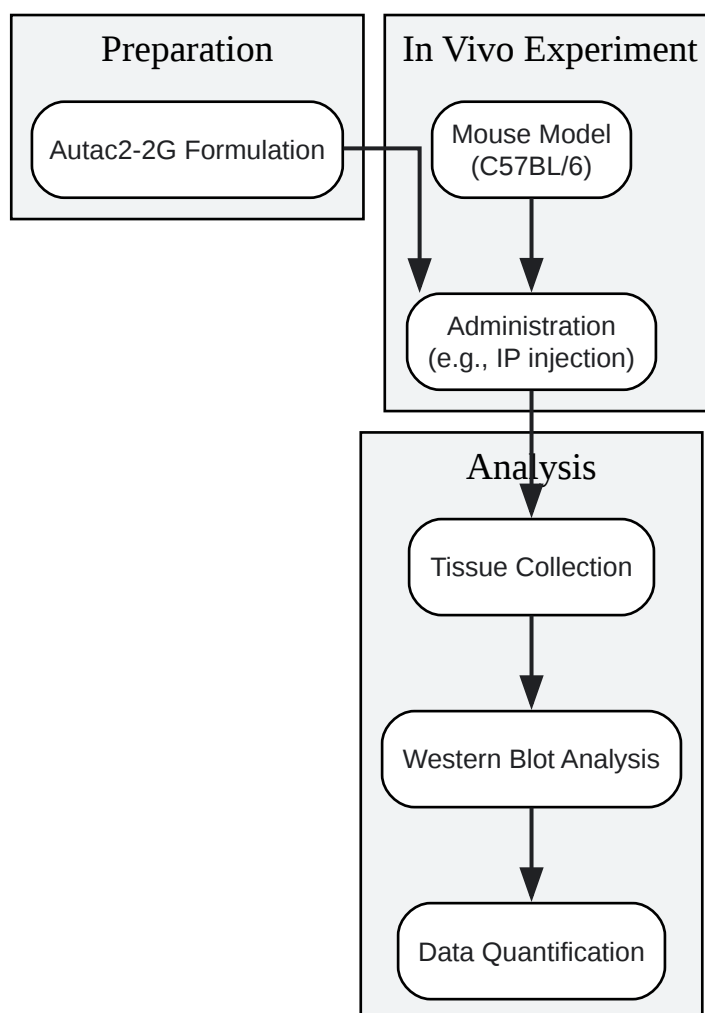
- Intraperitoneal (IP) Injection: This is a common and effective route for systemic delivery.
- Intravenous (IV) Injection: For rapid systemic distribution.
- Subcutaneous (SC) Injection: For slower, more sustained release.

Detailed Protocol for Intraperitoneal (IP) Injection:

- Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Dosage Preparation: Prepare the **Autac2-2G** formulation as described above to the desired concentration. A typical dosage for efficacy studies is 50 mg/kg.
- Injection Procedure:
 - Restrain the mouse firmly but gently.
 - Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

- Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.
- Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
- Inject the prepared **Autac2-2G** solution slowly. The recommended injection volume for a mouse is typically 100-200 μ L.
- Dosing Schedule: For initial efficacy studies, a single dose can be administered. For longer-term studies, dosing can be repeated as required, for example, once daily or every other day.
- Monitoring: Monitor the animals for any adverse effects after injection.
- Tissue Collection and Analysis: At the desired time point post-injection (e.g., 24, 48, 72 hours), euthanize the mice and collect tissues of interest (e.g., liver, kidney, spleen, heart, lung, and brain). Analyze the tissue lysates by Western blotting to quantify the levels of FKBP12 protein.

Experimental Workflow



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Caption: A typical experimental workflow for in vivo evaluation of **Autac2-2G**.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of **Autac2-2G** in degrading FKBP12 in various tissues of C57BL/6 mice 24 hours after a single intraperitoneal injection of 50 mg/kg.

Tissue	Mean FKBP12 Degradation (%)	Standard Deviation (%)
Liver	85	5
Kidney	78	7
Spleen	82	6
Heart	65	8
Lung	70	9
Brain	20	10

Note: The lower degradation in the brain is likely due to the blood-brain barrier limiting the penetration of **Autac2-2G**.

Conclusion

Autac2-2G represents a potent tool for the targeted degradation of FKBP12 in vivo. The provided protocols offer a starting point for researchers to investigate the therapeutic potential and biological effects of this second-generation AUTAC in various disease models. Careful consideration of the administration route, dosage, and animal model is crucial for successful and reproducible experimental outcomes.

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